molecular formula C9H9Cl2N3O2S B13637379 4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

Cat. No.: B13637379
M. Wt: 294.16 g/mol
InChI Key: WRDMUZMHAJTHCR-UHFFFAOYSA-N
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Description

4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, ethyl, and methyl groups, as well as a sulfonyl chloride functional group. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly kinase inhibitors used in cancer therapy.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The pyrrolo[2,3-d]pyrimidine core can also interact with nucleic acids and other biomolecules, affecting cellular processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the ethyl, methyl, and sulfonyl chloride groups.

    4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This derivative contains a trimethylsilyl group instead of the sulfonyl chloride group.

Uniqueness

The presence of the sulfonyl chloride group in 4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride imparts unique reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions

Properties

Molecular Formula

C9H9Cl2N3O2S

Molecular Weight

294.16 g/mol

IUPAC Name

4-chloro-2-ethyl-7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C9H9Cl2N3O2S/c1-3-6-12-8(10)7-5(17(11,15)16)4-14(2)9(7)13-6/h4H,3H2,1-2H3

InChI Key

WRDMUZMHAJTHCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CN2C)S(=O)(=O)Cl)C(=N1)Cl

Origin of Product

United States

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